molecular formula C11H19ClN2O5 B12768807 [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-33-6

[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12768807
CAS No.: 81786-33-6
M. Wt: 294.73 g/mol
InChI Key: IUZAWYVGUAUKAY-PPEDPUOKSA-N
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Description

[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique bicyclic structure fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and furan-based compounds. Key steps may involve:

    Cyclization reactions: to form the hexahydrofuro[3,2-b]furan core.

    Nitration reactions: to introduce the nitrate group.

    Hydrochloride formation: through acid-base reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Controlled temperature and pressure: conditions.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of nitrate to amine groups.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Biochemical studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical development: Potential use in the development of new drugs due to its unique structure and reactivity.

Industry

    Material science:

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrate group may play a role in modulating biological activity, while the piperidine ring can interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings.

    Furan derivatives: Compounds with similar furan-based structures.

Uniqueness

[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its fused bicyclic structure and the presence of both nitrate and hydrochloride groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

81786-33-6

Molecular Formula

C11H19ClN2O5

Molecular Weight

294.73 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C11H18N2O5.ClH/c14-13(15)18-9-7-17-10-8(6-16-11(9)10)12-4-2-1-3-5-12;/h8-11H,1-7H2;1H/t8-,9-,10+,11+;/m0./s1

InChI Key

IUZAWYVGUAUKAY-PPEDPUOKSA-N

Isomeric SMILES

C1CCN(CC1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl

Canonical SMILES

C1CCN(CC1)C2COC3C2OCC3O[N+](=O)[O-].Cl

Origin of Product

United States

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